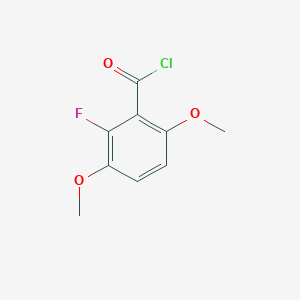

2-Fluoro-3,6-dimethoxybenzoyl chloride

Description

BenchChem offers high-quality 2-Fluoro-3,6-dimethoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3,6-dimethoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-3,6-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-5-3-4-6(14-2)8(11)7(5)9(10)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVJHBRTVZESCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283201 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352306-36-5 | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352306-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,6-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electronic Effects of Fluorine Substitution on Benzoyl Chlorides: A Technical Guide

Executive Summary

This guide provides a comprehensive analysis of how fluorine substitution alters the reactivity, spectroscopic properties, and stability of benzoyl chlorides. For drug development professionals, understanding these effects is critical when using fluorobenzoyl chlorides as acylating agents in the synthesis of bioisosteres or metabolic blockers.

Key Technical Takeaway: The reactivity of fluorobenzoyl chlorides is governed by a "tug-of-war" between the strong inductive withdrawal (

Theoretical Framework: The Electronic Tug-of-War

To predict reactivity, we must decouple the electronic vectors acting on the carbonyl carbon.

Inductive vs. Resonance Effects

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a massive inductive pull (

-

The Inductive Effect (

): Withdraws electron density, increasing the partial positive charge ( -

The Resonance Effect (

): Donates electron density, stabilizing the carbonyl and decreasing reactivity.[2]

Hammett Substituent Constants ( )

The net effect is quantified by Hammett constants.[3] A positive

| Substituent Position | Dominant Effect | Reactivity Implication | |

| Hydrogen (Reference) | N/A | Baseline | |

| Para-Fluorine ( | Slightly more reactive than H. The strong | ||

| Meta-Fluorine ( | Significantly more reactive. Resonance is geometrically impossible at the meta position. | ||

| Ortho-Fluorine ( | N/A (Steric) | Highly reactive due to proximity |

Critical Insight: The

-F substituent is deceptive. Despite fluorine's high electronegativity,-fluorobenzoyl chloride is only marginally more reactive than benzoyl chloride because the resonance donation effectively "refills" the electron deficiency created by induction.

Mechanistic Visualization

The following diagram illustrates the opposing electronic vectors and their impact on the carbonyl electrophile.

Figure 1: The "Electronic Tug-of-War." Red arrows indicate activation (withdrawal), while yellow arrows indicate deactivation (donation). In meta-substitution, the yellow path is blocked.

Spectroscopic Signatures

Spectroscopy provides a non-destructive method to assess the electronic environment of the carbonyl group before committing to a reaction.

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (

| Compound | Interpretation | |

| Benzoyl Chloride | Baseline conjugation with phenyl ring. | |

| Slight shift up. Resonance ( | ||

| Distinct shift up. Inductive withdrawal stiffens the C=O bond. | ||

| Reference for strong EWG (no resonance donation). |

Nuclear Magnetic Resonance (NMR)

-

C NMR: The carbonyl carbon signal shifts downfield (deshielding) as electrophilicity increases.[3]

-

Benzoyl Cl:

ppm -

-Fluoro:

-

-Fluoro:

-

-

F NMR: An essential tool for monitoring reaction progress without workup. The shift is highly sensitive to the transformation of

Experimental Protocols

Synthesis of Fluorobenzoyl Chlorides

Objective: Convert 4-fluorobenzoic acid to 4-fluorobenzoyl chloride. Scale: 10 mmol.

Reagents:

-

4-Fluorobenzoic acid (1.40 g, 10 mmol)

-

Thionyl Chloride (

) (1.5 eq, 1.1 mL) -

Catalytic DMF (2 drops)

-

Solvent: Toluene (anhydrous) or Neat.

Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a reflux condenser and a

drying tube (or -

Charging: Add fluorobenzoic acid and toluene (if used). Add

slowly via syringe. -

Catalysis: Add 2 drops of DMF. Validation Check: Immediate vigorous bubbling (

) indicates active Vilsmeier-Haack intermediate formation. -

Reflux: Heat to

for 2-3 hours. -

Endpoint Determination: Monitor by TLC (convert aliquot to methyl ester with MeOH) or IR (disappearance of broad -OH stretch at

cm -

Workup: Remove excess

via rotary evaporation with a toluene azeotrope. -

Purification: Vacuum distillation. Note: Fluorobenzoyl chlorides are moisture sensitive; store under inert gas.

Kinetic Assay (Hydrolysis Rate)

Objective: Compare relative reactivity of

Method: Conductimetric or Spectrophotometric monitoring.

-

Solvent: 50:50 Acetone/Water (maintain constant ionic strength).

-

Substrate: Prepare 0.01 M solution of the acid chloride in dry acetone.

-

Initiation: Inject substrate into the water phase at

. -

Measurement: Monitor the increase in conductivity (release of

and -

Calculation: Plot

vs. time. The slope is the pseudo-first-order rate constant (

Workflow Visualization

The following diagram outlines the critical path from synthesis to kinetic validation.

Figure 2: Synthesis and Validation Workflow. Diamond nodes represent critical "Go/No-Go" decision points based on observable physical changes.

Applications in Drug Discovery

Understanding these electronic effects allows for precise "tuning" of drug molecules.

-

Metabolic Blocking: Replacing a reactive C-H bond with C-F (using fluorobenzoyl chloride as a building block) blocks Cytochrome P450 oxidation at that site. The

-F position is particularly effective for preventing para-hydroxylation of phenyl rings. -

Bioisosteres: Fluorobenzoyl chlorides are precursors to fluorinated amides, which serve as bioisosteres for peptide bonds, altering lipophilicity (

) and membrane permeability without changing steric bulk significantly. -

Covalent Inhibitors: In targeted covalent inhibitors (TCIs), the electrophilicity of the "warhead" (derived from the acid chloride) must be tuned. If the warhead is too reactive (

-F), it causes off-target toxicity. If too stable (

References

-

Hansch, C., & Leo, A. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Kevill, D. N., & D'Souza, M. J. (1992). Correlation of the rates of solvolysis of benzoyl chloride and derivatives. Journal of Physical Organic Chemistry. Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzoyl Chloride and Benzoyl Chloride. Link (Cited for general reactivity trends of fluorinated benzoyl chlorides).

-

TÜBİTAK. (2010). Comparative kinetic studies on the alkaline hydrolysis of halogen substituted isocoumarins. Link (Cited for comparative hydrolysis rates of halogenated aromatics).

Sources

An In-depth Technical Guide to the Stability of Dimethoxy-Substituted Acid Chlorides

Abstract

Dimethoxy-substituted acid chlorides are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, valued for their reactivity in acylation reactions. However, the very features that make them effective—the electron-donating methoxy groups and the reactive acyl chloride moiety—also introduce significant stability challenges. This guide provides a comprehensive analysis of the factors governing the stability of these reagents. We will explore the nuanced electronic effects of methoxy substitution, detail common decomposition pathways, and present field-proven protocols for their synthesis, handling, and storage to ensure their integrity and maximize their synthetic utility. This document is intended for researchers, chemists, and process development professionals who utilize these versatile yet sensitive compounds.

Introduction: The Double-Edged Sword of Reactivity

Dimethoxy-substituted benzoyl chlorides are a class of organic compounds characterized by a benzoyl chloride core bearing two methoxy (-OCH₃) groups. Their utility stems from the high electrophilicity of the carbonyl carbon, making them excellent acylating agents for a wide range of nucleophiles, including alcohols, amines, and arenes (Friedel-Crafts acylation).[1] However, this high reactivity also renders them susceptible to degradation, primarily through hydrolysis, but also via other, more subtle pathways.

The stability of an acid chloride is not an intrinsic, immutable property but rather a dynamic state influenced by its molecular structure, the purity of the sample, and the conditions under which it is synthesized, purified, and stored. For dimethoxy-substituted variants, the position of the methoxy groups (e.g., 2,6- vs. 3,5-) profoundly impacts stability, creating a complex landscape that requires careful navigation. Understanding these factors is critical for achieving reproducible results, ensuring safety, and preventing costly loss of valuable synthetic intermediates.

The Electronic and Steric Influence of Methoxy Substituents

The stability and reactivity of a benzoyl chloride are fundamentally governed by the electron density at the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on this carbon, enhancing reactivity but often decreasing stability towards nucleophilic attack. Conversely, electron-donating groups can modulate this reactivity.

Methoxy groups are powerful electron-donating groups through resonance (+R effect), while being moderately electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing electron density on the aromatic ring and, by extension, influencing the carbonyl group.

-

Destabilization via Resonance: The lone pairs on the oxygen atoms of the methoxy groups can be delocalized into the aromatic pi-system. This delocalization can extend to the carbonyl group, slightly reducing the partial positive charge on the carbonyl carbon. This makes the acid chloride less reactive than its unsubstituted counterpart but does not inherently make it stable. The primary instability of all acid chlorides comes from their susceptibility to ubiquitous nucleophiles like water.[2]

-

Steric Hindrance: The substitution pattern plays a crucial role. For instance, 2,6-dimethoxybenzoyl chloride benefits from significant steric shielding of the carbonyl group by the two ortho-methoxy groups.[3][4] This steric hindrance can slow the rate of decomposition by sterically impeding the approach of nucleophiles like water. In contrast, 3,5-dimethoxybenzoyl chloride lacks this direct steric protection, and its stability is primarily governed by electronic effects.

Figure 1. Electronic and Steric Effects on Stability.

Key Decomposition Pathways and Their Mitigation

The primary enemy of acid chloride stability is moisture. However, other factors, including residual catalysts from synthesis and elevated temperatures, can also initiate or accelerate degradation.

Hydrolysis: The Ubiquitous Threat

The most common decomposition pathway is hydrolysis, a vigorous and often exothermic reaction with water to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[5][6]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the protonated carboxylic acid, which is then deprotonated to give the final products.[7][8]

// Nodes Start [label="Dimethoxybenzoyl\nChloride + H₂O"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Products [label="Dimethoxybenzoic Acid\n+ HCl"];

// Edges Start -> Intermediate [label="Nucleophilic Attack", fontcolor="#34A853"]; Intermediate -> Products [label="Elimination of Cl⁻\n& Deprotonation", fontcolor="#EA4335"]; }

Caption: Generalized Hydrolysis Pathway for Acid Chlorides.

Mitigation Strategies:

-

Strict Anhydrous Conditions: All synthesis, handling, and storage must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[9] Glassware should be oven- or flame-dried immediately before use.

-

Inert Atmosphere Storage: Store acid chlorides in tightly sealed containers, preferably with a PTFE-lined cap, under a blanket of inert gas. For long-term storage, ampouling under vacuum or argon is the gold standard.

-

Use of Desiccants: While secondary, storing containers within a desiccator containing a high-capacity drying agent (e.g., P₂O₅ or indicating silica gel) provides an additional layer of protection.[10]

Thermal Decomposition

While many benzoyl chlorides are relatively thermally stable and can be purified by vacuum distillation, prolonged exposure to heat can promote decomposition.[11] This is particularly true if catalytic impurities (e.g., metal ions from corrosion) are present.[5] The decomposition can be complex, but may involve decarbonylation or other side reactions.

Mitigation Strategies:

-

Controlled Reaction Temperatures: During synthesis, maintain the recommended temperature. The conversion of carboxylic acids to acid chlorides with agents like thionyl chloride or oxalyl chloride is often exothermic and may require initial cooling.[12]

-

Low-Temperature Storage: Store dimethoxy-substituted acid chlorides at reduced temperatures (e.g., 2-8 °C) to minimize thermal degradation over time.[5] For particularly labile compounds, storage at -20 °C may be necessary.

-

Purification Method: Use short-path vacuum distillation for purification to minimize the thermal stress on the compound.

Best Practices for Synthesis: Purity as the First Line of Defense

The stability of the final product is often dictated by the quality of its synthesis. Impurities, such as residual starting carboxylic acid or excess chlorinating agent, can compromise long-term stability.

Choosing the Right Chlorinating Agent

The two most common reagents for converting carboxylic acids to acid chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[13][14]

| Reagent | Advantages | Disadvantages | Best For... |

| Thionyl Chloride (SOCl₂) | Inexpensive; byproducts (SO₂ and HCl) are gaseous and easily removed.[15] | Reactions often require heating/reflux; can cause charring with sensitive substrates; excess reagent can be difficult to remove. | Large-scale synthesis where cost is a factor and the substrate is thermally robust.[11][16][17] |

| Oxalyl Chloride ((COCl)₂) | Reactions are typically milder (room temp or below); byproducts (CO, CO₂, HCl) are all gaseous.[18] | More expensive; more hazardous (source of CO). | Synthesizing acid-sensitive or sterically hindered acid chlorides where mild conditions are paramount.[18][19] |

Causality: Oxalyl chloride is often preferred for fine chemical and pharmaceutical applications because the milder reaction conditions reduce the risk of side reactions and degradation of sensitive functional groups.[18] The use of a catalytic amount of N,N-dimethylformamide (DMF) with either reagent proceeds via a Vilsmeier intermediate, which facilitates the reaction under gentle conditions.[11][13]

Validated Protocol: Synthesis of 3,5-Dimethoxybenzoyl Chloride

This protocol emphasizes the control of conditions to ensure a high-purity product.

Materials:

-

3,5-Dimethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, catalytic)

-

Dry, nitrogen-flushed, three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

-

Setup: Assemble and flame-dry the glassware under a stream of dry nitrogen.

-

Charging: To the flask, add 3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous toluene (approx. 4 mL per gram of acid).[11]

-

Catalyst Addition: Add 1-2 drops of anhydrous DMF via syringe.[11]

-

Reagent Addition: While stirring under nitrogen, add thionyl chloride (1.5-2.0 eq) dropwise via the addition funnel at room temperature.[17] Note: The reaction may be exothermic.

-

Reaction: After the addition is complete, gently heat the mixture to 50-70°C and maintain for 2-3 hours, or until gas evolution ceases.[11][17] Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (a trap containing aqueous NaOH is recommended to neutralize the volatiles).

-

Purification: The crude product, often an oil or low-melting solid, can be purified by short-path vacuum distillation.

-

Validation: Confirm purity using ¹H NMR and FT-IR. The IR spectrum should show a characteristic C=O stretch for the acid chloride at ~1770-1800 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

// Nodes A [label="1. Assemble & Dry\nGlassware under N₂"]; B [label="2. Charge Acid, Solvent,\n& Catalytic DMF"]; C [label="3. Add SOCl₂\nDropwise"]; D [label="4. Heat to 50-70°C\n(2-3h)"]; E [label="5. Monitor by TLC"]; F [label="6. Evaporate Volatiles\nUnder Vacuum"]; G [label="7. Purify via\nVacuum Distillation"]; H [label="8. Analyze Purity\n(NMR, IR)"];

// Edges A -> B [fontcolor="#34A853"]; B -> C [fontcolor="#34A853"]; C -> D [fontcolor="#34A853"]; D -> E [label="Periodic Check", style=dashed, fontcolor="#5F6368"]; E -> D [label="Incomplete", style=dashed, fontcolor="#EA4335"]; E -> F [label="Complete", fontcolor="#34A853"]; F -> G [fontcolor="#34A853"]; G -> H [fontcolor="#34A853"]; }

Caption: Workflow for High-Purity Acid Chloride Synthesis.

Protocols for Handling, Storage, and Purity Assessment

Proper handling and storage procedures are non-negotiable for maintaining the quality of dimethoxy-substituted acid chlorides.

Handling

-

Inert Environment: Always handle these compounds in a glove box or under a positive pressure of inert gas.[9]

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and a face shield. Acid chlorides are corrosive and react with moisture on the skin. Their vapors, along with the HCl they generate, are respiratory irritants.[5]

-

Quenching: Use a compatible quenching agent (e.g., isopropanol or a dilute solution of sodium bicarbonate) to safely neutralize any spills or residual material.

Storage

-

Primary Container: Use a clean, dry, glass container with a PTFE-lined screw cap. For larger quantities, specialized containers with septa (e.g., AcroSeal™ bottles) allow for removal of material via syringe without compromising the inert atmosphere.

-

Atmosphere: Displace the headspace with dry nitrogen or argon before sealing.

-

Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C), away from moisture and incompatible materials.[5]

-

Secondary Containment: Place the primary container inside a secondary, sealed container or a desiccator to protect against atmospheric moisture.[10]

Purity and Stability Assessment

Regularly assessing the purity of a stored acid chloride is crucial. A common method involves derivatization followed by analysis.

Protocol: Purity Assessment by Derivatization-HPLC

-

Objective: To determine the percentage of active acid chloride versus the hydrolyzed carboxylic acid impurity.

-

Procedure: a. Accurately weigh a small sample (e.g., 10-20 mg) of the acid chloride in a vial under an inert atmosphere. b. Add a known excess of a nucleophile that forms a stable, UV-active derivative, such as benzylamine or p-nitroaniline, dissolved in an anhydrous aprotic solvent (e.g., acetonitrile). c. Allow the reaction to proceed to completion (typically rapid at room temperature). d. Dilute the resulting solution to a known volume. e. Analyze the solution by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[20]

-

Analysis: The chromatogram will show two primary peaks: one for the stable amide derivative and one for the unreacted 3,5-dimethoxybenzoic acid impurity. By comparing the peak areas against a calibrated standard of the benzoic acid, the percentage purity of the original acid chloride can be accurately determined.

Conclusion

The stability of dimethoxy-substituted acid chlorides is a multifaceted challenge that hinges on a deep understanding of their electronic properties, potential decomposition pathways, and the rigorous application of best practices. Steric hindrance, as seen in the 2,6-isomer, can offer a kinetic barrier to degradation, but it is not a substitute for meticulous handling. The ultimate stability of these valuable reagents is ensured not by a single action, but by a holistic, self-validating system encompassing high-purity synthesis under mild conditions, strict exclusion of moisture at every stage, and appropriate low-temperature storage under an inert atmosphere. By adhering to the principles and protocols outlined in this guide, researchers and chemists can confidently utilize these powerful synthetic intermediates, ensuring the integrity of their experiments and the quality of their results.

References

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxybenzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride. Retrieved from [Link]

-

Tanabe, K., & Ido, T. (n.d.). The Mechanism of the Hydrolysis of Benzal Chloride. Journal of the Research Institute for Catalysis, Hokkaido University. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Reactions of Acid Chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxybenzoyl chloride. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxybenzoyl chloride. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

National Institutes of Health. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

-

ResearchGate. (2019). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids. Retrieved from [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Occidental Chemical Corporation. (n.d.). A Guide to Handling and Storage - Calcium Chloride. Retrieved from [Link]

-

MDPI. (2024). Improved Voltammetric Procedure for Chloride Determination in Highly Acidic Media. Retrieved from [Link]

- Google Patents. (n.d.). A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

ResearchGate. (2014). Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

University of Calgary. (2010). Chem 263 Lecture Notes. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

-

University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]

- Google Patents. (n.d.). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A review on activating reagents for N-acylation in amide synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

-

chemguide. (n.d.). Learning outcome 33.3: Acyl chlorides. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 3. 2,6-Dimethoxybenzoyl chloride | C9H9ClO3 | CID 74810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. download.basf.com [download.basf.com]

- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. How to Handle Moisture-Sensitive Components During Assembly [allpcb.com]

- 11. prepchem.com [prepchem.com]

- 12. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. Acyl chloride - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. prepchem.com [prepchem.com]

- 17. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]

- 18. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 19. researchgate.net [researchgate.net]

- 20. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

Methodological & Application

Application Note: Strategic Friedel-Crafts Acylation with 2-Fluoro-3,6-dimethoxybenzoyl chloride

Executive Summary

This guide details the protocol for utilizing 2-Fluoro-3,6-dimethoxybenzoyl chloride as an electrophile in Friedel-Crafts acylation. This specific scaffold is a high-value intermediate in medicinal chemistry, particularly for synthesizing fluorinated diaryl ketones, which serve as precursors to bioactive xanthones, acridones, and kinase inhibitors.

Critical Technical Challenge: The presence of the ortho-fluorine (C2) and ortho-methoxy (C6) groups creates significant steric hindrance around the carbonyl center. Furthermore, the electron-rich dimethoxy motif renders the molecule susceptible to Lewis acid-mediated demethylation (specifically by

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Electrophile: Structural Analysis

The 2-Fluoro-3,6-dimethoxybenzoyl chloride molecule presents a unique "Push-Pull-Steric" environment:

-

Steric Bulk (2,6-Disubstitution): The carbonyl group is flanked by a Fluorine atom at C2 and a Methoxy group at C6. This "ortho-effect" twists the carbonyl out of planarity with the benzene ring, reducing conjugation and potentially retarding the formation of the acylium ion complex.

-

Electronic Effects:

-

2-Fluoro: Inductively electron-withdrawing (

), increasing the electrophilicity of the carbonyl carbon. -

3,6-Dimethoxy: Strongly electron-donating (

), which stabilizes the aromatic ring but can coordinate with hard Lewis acids (

-

Reaction Pathway & Side Reactions

The reaction proceeds via the generation of an acylium ion intermediate.[1][2][3] The critical decision node is the choice of Lewis Acid (LA).

-

Path A (Desired): The LA complexes with the acyl chloride chlorine, generating the acylium ion

. This attacks the nucleophilic arene (e.g., indole, electron-rich benzene). -

Path B (Demethylation Risk): Strong, hard Lewis acids like Aluminum Chloride (

) can coordinate to the oxygen of the methoxy groups. Under thermal stress (>0°C), this leads to nucleophilic attack by the chloride ion on the methyl group, cleaving the ether to a phenol (Demethylation).

Mechanistic Visualization

The following diagram illustrates the competition between the productive acylation pathway and the destructive demethylation pathway.

Figure 1: Mechanistic divergence based on Lewis Acid selection. Path A (Green) is preferred.

Critical Parameter Optimization

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Recommendation | Rationale |

| Lewis Acid | Stannic Chloride ( | |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Non-nucleophilic, polar enough to solubilize the complex. Avoid Nitrobenzene if possible due to workup difficulty, though it suppresses rearrangement. |

| Temperature | -10°C to 0°C (Addition) ; RT (Reaction) | Low temperature during addition prevents exotherm-driven side reactions. |

| Stoichiometry | 1.1 - 1.2 equiv. of Lewis Acid | Excess LA is required as the product ketone complexes with the catalyst, but huge excesses increase side-reaction rates. |

Experimental Protocols

Protocol A: The Optimized Method (Recommended)

Use this protocol for sensitive substrates or to guarantee methoxy group stability.

Reagents:

-

2-Fluoro-3,6-dimethoxybenzoyl chloride (1.0 equiv)

-

Nucleophilic Substrate (e.g., 1,3-dimethoxybenzene, Indole derivative) (1.0 equiv)

-

Tin(IV) Chloride (

) (1.2 equiv) [Handle with Care: Fuming] -

Dichloromethane (Anhydrous)

Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the RBF with the Nucleophilic Substrate (10 mmol) and 2-Fluoro-3,6-dimethoxybenzoyl chloride (10 mmol) in anhydrous DCM (50 mL). Cool the mixture to 0°C using an ice/water bath.

-

Catalyst Addition: Transfer

(12 mmol, 1.4 mL) into the addition funnel diluted with 10 mL DCM. Add dropwise to the reaction mixture over 20 minutes. Note: The solution may darken significantly (red/orange) due to complex formation. -

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or HPLC.

-

Quench: Pour the reaction mixture slowly into a beaker containing Ice/HCl (1M, 100 mL) . Stir vigorously for 30 minutes to hydrolyze the tin-ketone complex.

-

Workup: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with Brine, dry over

, and concentrate in vacuo.

Protocol B: The Aluminum Chloride Method (High Reactivity)

Use this ONLY if

-

Setup: Same as above.

-

Pre-Complexation: Suspend

(1.1 equiv) in DCM at -10°C (Ice/Salt bath). -

Addition: Add the acid chloride slowly to form the acylium complex first (stir 15 mins).

-

Substrate Addition: Add the nucleophile dropwise, maintaining internal temp below 0°C .

-

Reaction: Stir at 0°C for 1 hour. Do not heat.

-

Quench: Immediate pour into Ice/HCl.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for Protocol A.

Analytical Validation & Troubleshooting

NMR Signature (QC Check)

Upon isolation, verify the integrity of the methoxy groups using

-

Success: Two distinct singlets (or one if symmetric) in the 3.7 – 3.9 ppm range (integrating to 6H total).

-

Failure (Demethylation): Disappearance of a methoxy signal and appearance of a broad singlet (exchangeable with

) > 9.0 ppm (Phenol -OH).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Steric hindrance of 2,6-disubstitution. | Increase reaction time (up to 12h) or switch solvent to 1,2-DCE and reflux (only with |

| New Polar Spot on TLC | Demethylation (Phenol formation). | Switch from |

| Starting Material Remains | Deactivated Catalyst. | Ensure reagents are anhydrous.[1] The 3,6-OMe groups may be sequestering the catalyst; increase LA equivalents to 2.0. |

References

-

Miyahara, Y., & Ito, T. (2009). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride. National Institutes of Health (PMC). Available at: [Link]

-

Organic Chemistry Portal. (2010). Large-Scale Preparation of Aromatic Fluorides. Available at: [Link]

-

Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Available at: [Link]

Sources

Esterification reaction conditions for fluorinated benzoyl chlorides

Application Note: Optimized Strategies for the Esterification of Fluorinated Benzoyl Chlorides

Strategic Overview

Fluorinated benzoyl chlorides represent a unique class of acylating agents in medicinal chemistry and materials science. Their utility stems from the ability to introduce fluorine—a bioisostere that modulates lipophilicity, metabolic stability, and pKa—into a target molecule.

However, the introduction of fluorine atoms onto the aromatic ring creates a dichotomy in reactivity that frustrates standard protocols:

-

Electronic Activation (The "Accelerator"): Fluorine is highly electronegative.[1] When substituted on the benzoyl ring (especially at para or meta positions), it withdraws electron density from the carbonyl carbon, making it significantly more electrophilic than non-fluorinated benzoyl chloride. This increases the rate of nucleophilic attack but also makes the reagent hypersensitive to hydrolysis by atmospheric moisture.

-

Steric Deactivation (The "Brake"): Substitutions at the ortho positions (e.g., 2,6-difluorobenzoyl chloride or pentafluorobenzoyl chloride) introduce steric bulk. While the electronic effect usually dominates, the steric hindrance can impede the formation of the tetrahedral intermediate, particularly with secondary or tertiary alcohols.

This guide provides two distinct protocols designed to navigate these competing factors, ensuring high yields while minimizing the formation of the carboxylic acid hydrolysis byproduct.

Mechanistic Insight & Reaction Engineering

To ensure reproducibility, one must understand the catalytic cycle. In the presence of a tertiary amine base (like pyridine or triethylamine), the reaction proceeds via a highly reactive N-acylammonium intermediate, which is far more susceptible to nucleophilic attack by the alcohol than the free acid chloride.

Figure 1: Nucleophilic Acyl Substitution Pathway

Caption: The activation of benzoyl chloride by pyridine prevents acid accumulation and accelerates the rate-determining step.

Critical Reaction Parameters

The following parameters are non-negotiable for high-purity synthesis:

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DCM (Anhydrous) | Dichloromethane provides excellent solubility for the acyl chloride and the ester product. It allows for easy aqueous workup.[2] Alternative: THF for polar alcohols. |

| Stoichiometry | 1.1 - 1.2 eq. Acid Chloride | Fluorinated acid chlorides hydrolyze rapidly. A slight excess ensures full conversion of the limiting reagent (alcohol). |

| Base | Pyridine (2.0 eq.) | Acts as both a solvent modifier, acid scavenger (HCl sponge), and nucleophilic catalyst. |

| Temperature | 0°C | The electron-withdrawing effect of fluorine makes the initial addition highly exothermic. Start cold to prevent side reactions. |

| Atmosphere | Argon/Nitrogen | Critical. Pentafluorobenzoyl chloride will fume and degrade in humid air. |

Standardized Protocols

Protocol A: High-Fidelity Anhydrous Esterification

Best for: Valuable alcohols, secondary/tertiary alcohols, and highly fluorinated reagents (e.g., Pentafluorobenzoyl chloride).

Reagents:

-

Target Alcohol (1.0 equiv)

-

Fluorinated Benzoyl Chloride (1.2 equiv)[3]

-

Pyridine (2.0 - 3.0 equiv) or Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

System Prep: Oven-dry a round-bottom flask and a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.

-

Solvation: Dissolve the Target Alcohol (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM (approx. 0.1 M concentration relative to alcohol).

-

Note: If the alcohol is sterically hindered, add DMAP (4-Dimethylaminopyridine, 10 mol%) at this stage to catalyze the reaction.

-

-

Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

-

Addition: Add the Fluorinated Benzoyl Chloride (1.2 equiv) dropwise via syringe.

-

Caution: Expect fuming if the needle tip is not submerged. The solution may turn yellow or precipitate salts immediately.

-

-

Reaction: Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Check: Spot TLC. If the acid chloride spot (high Rf) disappears but alcohol remains, add 0.2 eq more acid chloride.

-

-

Quench: Cool back to 0°C. Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

-

Workup:

-

Separate layers.

-

Wash Organic layer with 1M HCl (2x) to remove pyridine/DMAP.

-

Wash Organic layer with Brine (1x).

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Protocol B: Schotten-Baumann (Biphasic) Conditions

Best for: Scale-up (>10g), acid-sensitive substrates, or simple primary alcohols where anhydrous conditions are difficult to maintain.

Reagents:

Step-by-Step Procedure:

-

Biphasic Setup: In a flask, dissolve the alcohol in Ether or DCM. Add an equal volume of 10% NaOH solution.

-

Addition: While stirring vigorously (rapid stirring is essential for phase transfer), add the acid chloride dropwise.

-

Maintenance: Monitor pH. As HCl is generated, the pH will drop. Add additional NaOH solution to keep pH > 9.

-

Completion: Stir for 1–2 hours. The fluorinated ester will remain in the organic layer, while the hydrolyzed acid byproduct stays in the aqueous alkaline layer.

-

Separation: Isolate the organic layer, dry, and concentrate.

Troubleshooting & Quality Control

Decision Matrix for Protocol Selection

Caption: Flowchart to determine the optimal esterification strategy based on substrate properties.

Common Failure Modes

-

Hydrolysis (Main Impurity):

-

Incomplete Conversion:

-

Emulsions (Protocol B):

-

Fix: Add a small amount of Brine or filter through a celite pad to break the emulsion.

-

References

-

Organic Chemistry Portal. Esterification: Acylation of Alcohols. (Accessed 2023).[10] Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75256: Pentafluorobenzoyl chloride. (Accessed 2023).[10] Available at: [Link]

-

Royal Society of Chemistry (RSC). Schotten-Baumann Reaction Mechanisms. (Accessed 2023).[10] Available at: [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann Protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 3. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistnotes.com [chemistnotes.com]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Fluorinated Benzamides from 2-Fluoro-3,6-dimethoxybenzoyl Chloride

Abstract

This technical guide provides a detailed framework for the synthesis of novel fluorinated benzamides, a class of compounds with significant potential in medicinal chemistry and drug development.[1][2][3] Starting from the versatile building block, 2-Fluoro-3,6-dimethoxybenzoyl chloride, we present a robust and adaptable protocol for its reaction with a variety of primary and secondary amines. This document delves into the underlying reaction mechanism, critical experimental parameters, and step-by-step procedures for synthesis, purification, and characterization. Authored with the researcher, scientist, and drug development professional in mind, this guide emphasizes the causality behind experimental choices to ensure reliable and reproducible outcomes.

Introduction: The Strategic Role of Fluorinated Benzamides

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1] Introducing fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, often leading to superior pharmacokinetic profiles.[1] The benzamide scaffold is a privileged structure in numerous approved drugs, and its combination with fluorine substitution has led to the development of important therapeutic agents.[2][4]

This guide focuses on the synthesis of N-substituted-2-fluoro-3,6-dimethoxybenzamides. The starting material, 2-Fluoro-3,6-dimethoxybenzoyl chloride, provides a unique combination of functionalities: an ortho-fluorine atom, which can influence conformation and participate in hydrogen bonding[5][6], and two methoxy groups that can be further functionalized, offering a rich platform for creating diverse chemical libraries for screening and development programs.

Reaction Mechanism and Scientific Rationale

The synthesis of benzamides from acyl chlorides and amines is a classic example of nucleophilic acyl substitution.[7][8][9] The reaction proceeds through a well-established addition-elimination mechanism.

Causality Behind the Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine, which acts as a nucleophile.[7][10] This amine attacks the highly electrophilic carbonyl carbon of the 2-fluoro-3,6-dimethoxybenzoyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[7]

-

Formation of the Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[9] This intermediate is transient and not typically isolated.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group (as it is the conjugate base of a strong acid, HCl), is expelled.[8][9]

-

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as triethylamine or excess amine) to yield the final, neutral benzamide product and a salt byproduct (e.g., triethylammonium chloride).[8]

Caption: Generalized workflow for nucleophilic acyl substitution.

Experimental Protocol: Synthesis of a Representative Fluorinated Benzamide

This protocol details the synthesis of N-benzyl-2-fluoro-3,6-dimethoxybenzamide as an illustrative example. The principles are broadly applicable to a wide range of primary and secondary amines.

3.1. Materials and Reagents

| Reagent | CAS No. | Supplier Recommendation | Notes |

| 2-Fluoro-3,6-dimethoxybenzoyl chloride | (Not available) | Custom Synthesis/Vendor | Handle with care, corrosive, moisture-sensitive |

| Benzylamine | 100-46-9 | Sigma-Aldrich, 99% | |

| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich, ≥99.5% | Distill from CaH₂ before use |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich, ≥99.8% | Use from a solvent purification system |

| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | Standard Lab Supply | |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Standard Lab Supply | |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | Standard Lab Supply | |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Standard Lab Supply |

3.2. Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow for synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amine).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. The use of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing with the primary amine nucleophile.[11]

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermic nature of the acylation, thereby minimizing potential side reactions.[12]

-

Acyl Chloride Addition: Dissolve 2-fluoro-3,6-dimethoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted benzylamine), saturated NaHCO₃ solution (to remove any residual acid), and finally with brine (to initiate drying).[13]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.[9][11]

Product Characterization

Accurate structural confirmation is essential.[14] A combination of spectroscopic methods should be employed to verify the identity and purity of the synthesized N-substituted-2-fluoro-3,6-dimethoxybenzamide.[15]

| Technique | Expected Observations for N-benzyl-2-fluoro-3,6-dimethoxybenzamide |

| ¹H NMR (in CDCl₃) | - Aromatic protons from both rings (approx. 6.5-7.5 ppm).- A doublet for the benzylic CH₂ protons (approx. 4.6 ppm).- Two singlets for the two methoxy (-OCH₃) groups (approx. 3.8-4.0 ppm).- A broad singlet for the amide N-H proton (approx. 6.5-8.5 ppm).[16] |

| ¹³C NMR (in CDCl₃) | - Carbonyl (C=O) signal around 160-165 ppm.- Signals for aromatic carbons, including a C-F coupled doublet.- Benzylic CH₂ carbon signal.- Methoxy carbon signals. |

| ¹⁹F NMR (in CDCl₃) | - A single resonance for the fluorine atom attached to the aromatic ring. |

| IR Spectroscopy (ATR) | - A strong C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹.- An N-H stretching vibration around 3300-3500 cm⁻¹.- An N-H bending vibration (Amide II band) around 1510-1550 cm⁻¹.[17] |

| Mass Spec. (HRMS) | - The exact mass of the molecular ion [M+H]⁺ should be observed, confirming the elemental composition. |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | - Inactive acyl chloride due to hydrolysis.- Insufficiently reactive amine. | - Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous.- For less reactive amines, consider gentle heating (40-50 °C) or using a more potent acylation catalyst like DMAP (catalytic amount). |

| Unreacted Starting Material | - Reaction time too short.- Stoichiometry imbalance. | - Allow the reaction to stir for a longer duration, monitoring by TLC.- Re-verify the molar equivalents of all reagents. |

| Presence of Benzoic Acid Byproduct | - Hydrolysis of the benzoyl chloride starting material. | - Use freshly opened or purified anhydrous solvents and reagents.- Perform the reaction under a strictly inert atmosphere. During work-up, the NaHCO₃ wash should effectively remove this acidic impurity.[11] |

| Difficult Purification | - Formation of multiple side products.- Product and impurities have similar polarity. | - Re-evaluate the reaction temperature; dropwise addition at 0 °C is critical.- For chromatography, test various solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) and consider using a gradient elution.[18] |

Conclusion

The protocol described herein provides a reliable and scientifically grounded method for the synthesis of N-substituted-2-fluoro-3,6-dimethoxybenzamides. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling key experimental parameters such as temperature and moisture, researchers can efficiently generate a diverse array of fluorinated benzamides. These compounds serve as valuable building blocks for further investigation in drug discovery, agrochemicals, and materials science, leveraging the unique properties imparted by the fluorine atom.

References

-

Save My Exams. (2025, January 3). Amide Chemistry (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 3). ACS Publications. Retrieved from [Link]

-

AVESİS. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Retrieved from [Link]

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

Olsson, A., et al. (n.d.). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. PubMed. Retrieved from [Link]

-

Benzamide Synthesis and Recrystallization. (n.d.). Scribd. Retrieved from [Link]

- Part 6: Preparation of Organic Compounds. (n.d.).

-

Ward, J. S., et al. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Dalterio, R., et al. (2007, June 15). Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids). PubMed. Retrieved from [Link]

- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.).

-

Li, X., et al. (2017, February 8). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. ACS Publications. Retrieved from [Link]

-

Shtukenberg, A. G., et al. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Fluorination Methods for Drug Discovery and Development. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Infrared and nuclear magnetic resonance spectroscopic study of secondary amide hydrogen bonding in benzoyl PABA derivatives (retinoids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. savemyexams.com [savemyexams.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scribd.com [scribd.com]

- 10. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. globalconference.info [globalconference.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses | AVESİS [avesis.omu.edu.tr]

- 16. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. biotage.com [biotage.com]

Using 2-Fluoro-3,6-dimethoxybenzoyl chloride as a building block in medicinal chemistry

Application Note: 2-Fluoro-3,6-dimethoxybenzoyl Chloride in Medicinal Chemistry

Executive Summary

This guide details the application of 2-Fluoro-3,6-dimethoxybenzoyl chloride (CAS: 106662-83-7) as a high-value building block in drug discovery.[1] Unlike standard benzoyl chlorides, this reagent offers a unique combination of metabolic blocking (via the 2-fluoro substituent) and conformational restriction (via the 2,6-substitution pattern).

This molecule is particularly valuable for:

-

Metabolic Stability: Blocking the labile ortho-position against CYP450-mediated hydroxylation.[1]

-

Conformational Locking: Forcing non-planar amide geometries to improve selectivity in kinase and GPCR targets.

-

Scaffold Morphing: Serving as a precursor for redox-active quinones or fused heterocyclic systems (e.g., benzofurans) via downstream modifications of the methoxy groups.

Part 1: Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a "push-pull" electronic system that dictates its reactivity and utility.[1]

| Feature | Chemical Consequence | Medicinal Chemistry Benefit |

| 2-Fluoro Substituent | Inductive electron withdrawal (-I); High C-F bond strength (116 kcal/mol).[1] | Blocks metabolic "soft spots" (Phase I oxidation); Bioisostere for H or OH. |

| 3,6-Dimethoxy Groups | Strong electron donation (+M); Increases electron density of the ring. | Improves solubility; Potential H-bond acceptors; Precursors for hydroxyls.[1] |

| Acid Chloride Moiety | Electrophilic center; Activated for nucleophilic attack.[1][2] | Rapid derivatization with amines/alcohols to form libraries. |

The "Ortho Effect" Challenge

The presence of substituents at both the 2- (fluoro) and 6- (methoxy) positions creates significant steric hindrance around the carbonyl carbon.

-

Reactivity Implication: Nucleophilic attack by amines will be slower compared to unsubstituted benzoyl chloride.

-

Protocol Adjustment: Standard Schotten-Baumann conditions (aqueous base) may lead to hydrolysis competition.[1] Anhydrous conditions with acylation catalysts (DMAP) are strictly required.

Part 2: Synthetic Protocols

Protocol A: Sterically Hindered Amide Coupling

Objective: Synthesis of N-substituted-2-fluoro-3,6-dimethoxybenzamides with >90% yield.

Rationale: Due to the electron-rich ring and steric bulk, the acid chloride is less electrophilic. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, accelerating the reaction with the target amine.[1]

Materials:

-

Reagent A: 2-Fluoro-3,6-dimethoxybenzoyl chloride (1.0 equiv)[1]

-

Reagent B: Target Primary/Secondary Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -

Catalyst: DMAP (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Target Amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

-

Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution.

-

Addition of Acid Chloride:

-

Dissolve 2-Fluoro-3,6-dimethoxybenzoyl chloride in a minimal volume of DCM.

-

Cool the amine solution to 0°C (ice bath).

-

Add the acid chloride solution dropwise over 15 minutes. Note: Controlling exotherm is critical to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours .

-

Checkpoint: Monitor by TLC/LCMS. The acid chloride converts to the methyl ester in MeOH-based LCMS; look for the disappearance of this ester peak and appearance of the amide mass (

).

-

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (

). -

Wash combined organics with 1N HCl (to remove unreacted amine/DMAP) followed by Brine.

-

Dry over

, filter, and concentrate.

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of amine or acid chloride.[1] | Heat to reflux (40°C in DCM or 66°C in THF); Increase DMAP to 0.5 equiv. |

| Hydrolysis Product (Acid) | Wet solvents or atmospheric moisture. | Use freshly distilled solvents; Ensure strict |

| Impurity: Methyl Ester | Quenching with Methanol during workup/LCMS.[1] | This is an artifact of analysis; does not exist in the flask. Ignore if amide peak is dominant. |

Protocol B: Controlled Demethylation (Scaffold Morphing)

Objective: Selective deprotection to access 3,6-dihydroxy variants (hydroquinone analogs).[1]

Rationale: The methoxy groups can be cleaved using Boron Tribromide (

Methodology:

-

Dissolve the benzamide substrate in anhydrous DCM at -78°C .

-

Add

(1M in DCM, 3.0 equiv) dropwise. -

Warm slowly to 0°C and stir for 2 hours.

-

Quench carefully with MeOH (exothermic!).

-

Isolate the dihydroxy-product.[1] Note: These products are prone to oxidation; handle under inert atmosphere.

Part 3: Visualization of Workflows

Figure 1: Reaction Pathway & Logic

This diagram illustrates the parallel logic of synthesis and the biological rationale (Metabolic Stability).

Caption: Figure 1. Synthesis workflow utilizing DMAP catalysis to overcome steric hindrance, leading to metabolically stable fluorinated amides.

Figure 2: Conformational Locking Mechanism

The 2,6-substitution pattern forces the amide bond out of plane.

Caption: Figure 2.[1] The "Ortho Effect" induces a twisted conformation, often critical for distinguishing between homologous receptor subtypes.

Part 4: Quality Control & Characterization

To validate the synthesis of 2-Fluoro-3,6-dimethoxybenzamides, look for these specific spectral signatures:

-

-NMR:

-

Expect a singlet (or multiplet if coupling to H) around -110 to -125 ppm .[1]

-

Diagnostic: This peak confirms the retention of the fluorine atom and absence of nucleophilic aromatic substitution (

) side reactions.

-

-

-NMR:

-

Methoxy Groups: Two distinct singlets (if environment is asymmetric due to amide R-group) or overlapping singlets around 3.7–3.9 ppm .[1]

-

Aromatic Protons: Two protons (H4 and H5) appearing as a characteristic AB system (doublets) with ortho-coupling (

), potentially split further by Fluorine (

-

-

LCMS:

-

Observe the parent ion

. -

Note: The chlorine isotope pattern (3:1) of the starting material will disappear in the product.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26986330, 2-Fluoro-3-methoxybenzoyl chloride (Isomer Analog).[1] Retrieved from [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Fluoro-3,6-dimethoxybenzoyl chloride

Introduction: A Versatile Reagent for Heterocyclic Scaffolding

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and biologically active molecules. 2-Fluoro-3,6-dimethoxybenzoyl chloride has emerged as a highly valuable and versatile building block for the construction of diverse heterocyclic systems. Its unique substitution pattern, featuring a labile fluorine atom activated for nucleophilic aromatic substitution (SNAr) and two methoxy groups that influence both reactivity and the properties of the final products, makes it an attractive starting material for the synthesis of xanthones, acridones, and benzoxazinones, among other important scaffolds. The incorporation of fluorine can also impart desirable pharmacokinetic properties to the resulting molecules, such as enhanced metabolic stability and binding affinity.[1]

This comprehensive guide provides detailed application notes and protocols for the utilization of 2-Fluoro-3,6-dimethoxybenzoyl chloride in the synthesis of key heterocyclic frameworks. The methodologies presented herein are grounded in established principles of organic synthesis and are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Core Chemical Principles: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 2-Fluoro-3,6-dimethoxybenzoyl chloride is primarily rooted in the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group.[2][3]

In the case of 2-Fluoro-3,6-dimethoxybenzoyl chloride, the fluorine atom at the C2 position serves as an excellent leaving group. The reactivity of this position is significantly enhanced by the electron-withdrawing effect of the adjacent benzoyl chloride group. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is a key factor in determining the reaction rate. The high electronegativity of fluorine helps to accelerate the initial nucleophilic attack, making it a better leaving group in SNAr reactions compared to other halogens, despite the strength of the C-F bond.[2]

The two methoxy groups at the C3 and C6 positions also play a crucial role. While they are generally considered electron-donating groups, their spatial arrangement and potential for steric hindrance can influence the regioselectivity of nucleophilic attack and subsequent cyclization reactions.

Diagram of the SNAr Mechanism

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application 1: Synthesis of Substituted Xanthones

Xanthones are a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone scaffold, known for their wide range of biological activities.[4][5] The synthesis of xanthones using 2-Fluoro-3,6-dimethoxybenzoyl chloride typically involves a two-step process: a Friedel-Crafts acylation of a phenol to form a benzophenone intermediate, followed by an intramolecular SNAr cyclization.

Protocol 1: Synthesis of a 1,4-Dimethoxy-substituted Xanthone

This protocol details the synthesis of a xanthone derivative through the reaction of 2-Fluoro-3,6-dimethoxybenzoyl chloride with a substituted phenol, followed by base-mediated cyclization.

Experimental Workflow

Caption: Workflow for the synthesis of xanthones.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Role |

| 2-Fluoro-3,6-dimethoxybenzoyl chloride | 218.61 | 1.0 | Starting Material |

| 3-Methoxyphenol | 124.14 | 1.1 | Nucleophile |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | Lewis Acid Catalyst |

| Anhydrous Dichloromethane (DCM) | - | 20 mL | Solvent |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | Base for Cyclization |

| Anhydrous Dimethylformamide (DMF) | - | 15 mL | Solvent for Cyclization |

| Hydrochloric Acid (1 M) | - | As needed | Workup |

| Saturated Sodium Bicarbonate Solution | - | As needed | Workup |

| Brine | - | As needed | Workup |

| Anhydrous Sodium Sulfate | - | As needed | Drying Agent |

| Silica Gel | - | As needed | Column Chromatography |

| Hexane/Ethyl Acetate | - | As needed | Eluent for Chromatography |

Step-by-Step Procedure

Part A: Friedel-Crafts Acylation

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add anhydrous aluminum chloride (1.2 mmol).

-

Cool the flask to 0 °C in an ice bath and slowly add anhydrous dichloromethane (10 mL).

-

To this suspension, add 3-methoxyphenol (1.1 mmol) dissolved in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

-

In a separate flask, dissolve 2-Fluoro-3,6-dimethoxybenzoyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude benzophenone intermediate. This intermediate can be purified by column chromatography or used directly in the next step.

Part B: Intramolecular SNAr Cyclization

-

Dissolve the crude benzophenone intermediate from Part A in anhydrous dimethylformamide (15 mL) in a round-bottom flask.

-

Add anhydrous potassium carbonate (2.0 mmol) to the solution.

-

Heat the reaction mixture to 120-140 °C and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Dry the solid and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired xanthone product.

Causality and Experimental Choices:

-

Lewis Acid Choice: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride for electrophilic attack on the electron-rich phenol ring.

-

Solvent: Anhydrous dichloromethane is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions.

-

Base for Cyclization: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, generating the nucleophile for the intramolecular SNAr.

-

High Temperature for Cyclization: The intramolecular SNAr requires elevated temperatures to overcome the activation energy for the displacement of the fluoride ion and to facilitate the ring-closing reaction.

Application 2: Synthesis of Substituted Acridones

Acridone alkaloids are a significant class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antiviral properties.[6][7] A common strategy for acridone synthesis involves the formation of a substituted N-phenylanthranilic acid followed by cyclization. Alternatively, an intramolecular SNAr on a pre-formed benzophenone can be employed.

Protocol 2: Synthesis of a 1,4-Dimethoxy-N-methylacridone

This protocol outlines the synthesis of an N-methylacridone via the reaction of 2-Fluoro-3,6-dimethoxybenzoyl chloride with N-methylaniline to form an amide, which is then cyclized.

Experimental Workflow

Caption: Workflow for the synthesis of acridones.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Role |

| 2-Fluoro-3,6-dimethoxybenzoyl chloride | 218.61 | 1.0 | Starting Material |

| N-Methylaniline | 107.15 | 1.1 | Nucleophile |

| Anhydrous Pyridine | 79.10 | 2.0 | Base and Solvent |

| Anhydrous Toluene | - | 20 mL | Solvent |

| Polyphosphoric Acid (PPA) | - | ~5 g | Cyclization Agent |

| Hydrochloric Acid (1 M) | - | As needed | Workup |

| Saturated Sodium Bicarbonate Solution | - | As needed | Workup |

| Brine | - | As needed | Workup |

| Anhydrous Sodium Sulfate | - | As needed | Drying Agent |

| Silica Gel | - | As needed | Column Chromatography |

| Hexane/Ethyl Acetate | - | As needed | Eluent for Chromatography |

Step-by-Step Procedure

Part A: Amide Formation

-

Dissolve 2-Fluoro-3,6-dimethoxybenzoyl chloride (1.0 mmol) in anhydrous toluene (10 mL) in a dry round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (2.0 mmol) to the solution.

-

To this mixture, add a solution of N-methylaniline (1.1 mmol) in anhydrous toluene (10 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzamide intermediate.

Part B: Intramolecular Cyclization

-

To the crude benzamide from Part A, add polyphosphoric acid (~5 g).

-

Heat the mixture with stirring to 130-150 °C for 4-6 hours.

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-methylacridone.

Causality and Experimental Choices:

-

Base for Amidation: Pyridine acts as a base to neutralize the HCl generated during the acylation of the amine.

-

Cyclization Agent: Polyphosphoric acid is a strong acid and dehydrating agent that promotes the intramolecular Friedel-Crafts type cyclization to form the acridone ring.

-

Reaction Temperature: The high temperature in the cyclization step is necessary to drive the electrophilic aromatic substitution onto the aniline ring.

Application 3: Synthesis of Substituted Benzoxazinones

Benzoxazinones are an important class of heterocyclic compounds that serve as valuable intermediates in the synthesis of quinazolinones and other biologically active molecules.[8] They are typically synthesized by the reaction of an acyl chloride with anthranilic acid, followed by cyclization.

Protocol 3: Synthesis of a 2-(2-Fluoro-3,6-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one

This protocol describes a one-pot synthesis of a benzoxazinone derivative from 2-Fluoro-3,6-dimethoxybenzoyl chloride and anthranilic acid.

Experimental Workflow

Caption: Workflow for the synthesis of benzoxazinones.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Role |

| 2-Fluoro-3,6-dimethoxybenzoyl chloride | 218.61 | 1.0 | Starting Material |

| Anthranilic Acid | 137.14 | 1.0 | Nucleophile |

| Anhydrous Pyridine | 79.10 | 3.0 | Base and Solvent |

| Acetic Anhydride | 102.09 | 5.0 | Dehydrating Agent |

| Saturated Sodium Bicarbonate Solution | - | As needed | Workup |

| Ethanol | - | As needed | Recrystallization |

Step-by-Step Procedure

-

In a round-bottom flask, dissolve anthranilic acid (1.0 mmol) in anhydrous pyridine (5 mL).

-

To this solution, add 2-Fluoro-3,6-dimethoxybenzoyl chloride (1.0 mmol) portion-wise at room temperature.

-

Stir the mixture for 1 hour at room temperature.

-